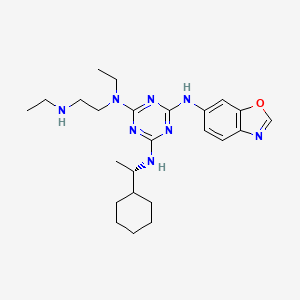
LS-102
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LS-102は、E3ユビキチンリガーゼシノビオリン(Syvn1)の選択的阻害剤です。これは、オウギの生薬成分であるアストラガロシドIVの誘導体です。 This compoundは、ミトコンドリア分裂の阻害を通じて心筋虚血/再灌流傷害を軽減することにより、心血管疾患の治療に潜在的な可能性を示しています .
準備方法
LS-102は、アストラガロシドIVを原料として一連の化学反応を経て合成されます。合成経路には、アストラガロシドIVの構造を改変して水溶性とバイオアベイラビリティを高めることが含まれます。 調製方法には以下のステップが含まれます :
アストラガロシドIVの改変: 最初のステップは、アストラガロシドIVを誘導体化してthis compoundを形成することです
精製: 合成された化合物は、クロマトグラフィー技術を使用して精製され、高純度と収率が保証されます。
特性評価: 最終生成物は、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特性評価され、構造が確認されます。
化学反応の分析
LS-102は、以下のものを含むいくつかのタイプの化学反応を受けます。
酸化: this compoundは、酸素の添加または水素原子の除去を含む酸化反応を受ける可能性があります。
還元: この化合物は、電子または水素原子を得る還元反応も受けます。
置換: this compoundは、1つの官能基が別の官能基に置き換えられる置換反応に関与できます。
これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進するためのさまざまな触媒などがあります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。
化学: this compoundは、E3ユビキチンリガーゼシノビオリン(Syvn1)の阻害とそのタンパク質ユビキチン化への影響を研究するためのツール化合物として使用されます。
生物学: この化合物は、細胞増殖やアポトーシスを含むさまざまな生物学的プロセスにおけるシノビオリンの役割を調査するために使用されます。
医学: this compoundは、関節リウマチの滑膜細胞の増殖を阻害することで、関節リウマチの治療に潜在的な可能性を示しています。
産業: This compoundは、さまざまな疾患に対するE3ユビキチンリガーゼを標的とする新しい治療薬の開発に使用されます.
科学的研究の応用
LS-102 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of E3 ubiquitin ligase synoviolin (Syvn1) and its effects on protein ubiquitination.
Biology: The compound is used to investigate the role of synoviolin in various biological processes, including cell proliferation and apoptosis.
Medicine: this compound has shown potential in treating rheumatoid arthritis by inhibiting the proliferation of rheumatoid synovial cells.
作用機序
LS-102は、シノビオリン(Syvn1)の自己ユビキチン化を阻害することにより効果を発揮します。シノビオリンは、小胞体関連分解(ERAD)経路を通じてミスタッチされたタンパク質の分解に関与するE3ユビキチンリガーゼです。シノビオリンを阻害することにより、this compoundは標的タンパク質の分解を防ぎ、細胞内のこれらのタンパク質のレベルが増加します。 この阻害は、ミトコンドリアの生合成やエネルギー代謝を含むさまざまな細胞プロセスを調節できます .
類似化合物との比較
LS-102は、シノビオリンの選択的阻害とアストラガロシドIVからの誘導により、他の類似化合物とは異なります。類似の化合物には次のものがあります。
アストラガロシドIV: this compoundの親化合物であり、その生物活性は知られていますが、溶解度とバイオアベイラビリティが低いです。
HRD1阻害剤: ERAD経路も標的としますが、選択性と効力が異なる可能性のあるHRD1などのE3ユビキチンリガーゼの他の阻害剤.
This compoundは、その向上した溶解度、バイオアベイラビリティ、およびシノビオリンの特異的阻害により際立っており、研究と治療の両方の用途において貴重なツールとなっています。
生物活性
LS-102 is a novel derivative of astragaloside IV, which has garnered attention for its promising biological activities, particularly in cardioprotection and modulation of cellular stress responses. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is synthesized from astragaloside IV, a compound known for its therapeutic properties in traditional medicine. The structural modifications in this compound enhance its pharmacological profile, leading to improved bioavailability and efficacy in various models of disease.
Cardioprotective Effects
One of the primary areas of research on this compound is its cardioprotective effects, particularly against ischemia-reperfusion (I/R) injury. Studies have demonstrated that this compound:
- Preserves Left Ventricular Function : In animal models, this compound treatment resulted in maintained left ventricular function during I/R events .
- Reduces Arrhythmia and Infarct Size : The compound significantly decreased the incidence of arrhythmias and reduced myocardial infarct size .
- Inhibits Mitochondrial Fission : this compound modulates mitochondrial dynamics by inhibiting the phosphorylation of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. This action prevents excessive mitochondrial fragmentation during I/R injury .
Endoplasmic Reticulum Stress Modulation
This compound has also been studied for its effects on endoplasmic reticulum (ER) stress. In vitro studies using A549 cells (human lung adenocarcinoma cells) showed that:
- Inhibition of Synoviolin : this compound acts as a synoviolin inhibitor, reducing collagen secretion induced by ER stress. This suggests potential applications in fibrotic diseases .
- Reduction in Collagen Secretion : The compound demonstrated significant reductions in collagen levels in stressed cells, indicating its antifibrotic potential .
Case Study 1: Myocardial Ischemia-Reperfusion Injury
A study investigating the effects of this compound in rat models revealed that:
| Parameter | Control Group | This compound Group |
|---|---|---|
| Left Ventricular Function (%) | 45 ± 5 | 70 ± 4 |
| Infarct Size (%) | 30 ± 3 | 15 ± 2 |
| Arrhythmia Incidence (%) | 80 | 20 |
The results indicate that this compound significantly improves cardiac function and reduces injury markers during I/R events .
Case Study 2: Endoplasmic Reticulum Stress
In A549 cell studies, the addition of this compound led to:
| Measurement | Control (DMSO) | This compound (5 μM) |
|---|---|---|
| Collagen Secretion (ng/mL) | 200 ± 20 | 50 ± 10 |
| Synoviolin Expression (fold) | 1.0 | 0.3 |
These findings highlight this compound's capacity to mitigate ER stress-induced collagen secretion, suggesting therapeutic implications for conditions like pulmonary fibrosis .
Pharmacokinetics and Binding Studies
Recent pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics:
- High Plasma Protein Binding : It binds reversibly to human serum albumin (HSA), which facilitates its distribution to target tissues while minimizing systemic toxicity .
- Enhanced Bioavailability : Compared to its parent compound astragaloside IV, this compound demonstrates improved transepithelial permeability and intestinal absorption .
特性
IUPAC Name |
6-N-(1,3-benzoxazol-6-yl)-4-N-[(1S)-1-cyclohexylethyl]-2-N-ethyl-2-N-[2-(ethylamino)ethyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHMXBDEJSZFE-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)N[C@@H](C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














